molecular formula C19H19F2N3O4 B6491006 1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891116-10-2

1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No. B6491006
CAS RN: 891116-10-2
M. Wt: 391.4 g/mol
InChI Key: CRRQQQQHGWOXJP-UHFFFAOYSA-N
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Description

1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, also known as 5-oxopyrrolidin-3-yl]-1-(2,5-difluorophenyl)-3-urea (DFDOX), is a small molecule compound with a variety of potential applications. It is a fluorinated aromatic heterocyclic urea that has been studied for its potential use in cancer therapy, as a non-steroidal anti-inflammatory drug (NSAID), and as a modulator of protein-protein interactions. DFDOX has also been studied for its potential to inhibit the activity of certain enzymes and to act as a potential inhibitor of angiogenesis.

Scientific Research Applications

DFDOX has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, DFDOX has been studied for its potential to inhibit the activity of certain enzymes.

Mechanism of Action

The mechanism of action of DFDOX depends on its application. For example, when used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFDOX depend on its application. When used as an anti-cancer agent, DFDOX has been found to inhibit the activity of certain enzymes involved in the cell cycle, such as cyclin-dependent kinases. Additionally, DFDOX has been found to inhibit the activity of certain proteins involved in angiogenesis, such as vascular endothelial growth factor. Finally, when used as a modulator of protein-protein interactions, DFDOX has been found to bind to certain proteins and inhibit their activity.

Advantages and Limitations for Lab Experiments

The advantages of using DFDOX in lab experiments include its ease of synthesis, its low cost, and its potential to target specific enzymes and proteins involved in the cell cycle and angiogenesis. Additionally, DFDOX has been found to be relatively non-toxic and has been found to have few side effects. The main limitation of using DFDOX in lab experiments is that its effects may be limited to certain cell types and may not be applicable to all cell types.

Future Directions

The potential future directions for the use of DFDOX in scientific research include further investigation into its potential use as a cancer therapeutic agent, as an inhibitor of angiogenesis, and as a modulator of protein-protein interactions. Additionally, further research into the mechanism of action of DFDOX could lead to the development of more effective and specific inhibitors of certain enzymes and proteins involved in the cell cycle and angiogenesis. Furthermore, further research into the potential side effects of DFDOX could lead to the development of safer and more effective compounds for use in lab experiments.

Synthesis Methods

DFDOX can be synthesized via a variety of methods. The most common method is the condensation of 2,5-difluorophenyl isocyanate with 3,4-dimethoxyphenylhydrazine. This reaction is usually performed in a solution of dichloromethane and a catalytic amount of triethylamine. The reaction is typically carried out at room temperature and yields DFDOX as the desired product in high yields.

properties

IUPAC Name

1-(2,5-difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O4/c1-27-16-6-4-13(9-17(16)28-2)24-10-12(8-18(24)25)22-19(26)23-15-7-11(20)3-5-14(15)21/h3-7,9,12H,8,10H2,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRQQQQHGWOXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=C(C=CC(=C3)F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Difluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

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